molecular formula C17H35N B1252174 Piperidine, 2-methyl-6-undecyl-, cis- CAS No. 63950-16-3

Piperidine, 2-methyl-6-undecyl-, cis-

Cat. No.: B1252174
CAS No.: 63950-16-3
M. Wt: 253.5 g/mol
InChI Key: AYJGABFBAYKWDX-DLBZAZTESA-N
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Description

Overview of 2,6-Dialkylpiperidine Alkaloids as Natural Products

Within the broader family of piperidine (B6355638) alkaloids, the 2,6-dialkylpiperidine subclass is structurally defined by the presence of alkyl groups at the second and sixth positions of the piperidine ring. The specific compound, Piperidine, 2-methyl-6-undecyl-, cis-, also known as cis-2-methyl-6-undecylpiperidine or isosolenopsin A, is a prominent member of this group. These alkaloids are not exclusive to a single domain of life and have been isolated from both the plant and animal kingdoms. In plants, they can be found in genera such as Lupinus (lupines) and Conium (hemlock). nih.gov However, they are particularly renowned as the primary toxic components of fire ant venom. wikipedia.org The venom of the red imported fire ant, Solenopsis invicta, is a complex mixture of these alkaloids, which are instrumental in the ant's defense, predation, and antimicrobial activities. mdpi.comnih.gov

The structural diversity of these compounds arises from variations in the length and degree of saturation of the alkyl chains at the C6 position, as well as the stereochemistry at the two chiral centers, C2 and C6. This diversity gives rise to a range of biological effects. mdpi.com

Table 1: Representative 2,6-Dialkylpiperidine Alkaloids in Nature
Compound NameNatural SourceChemical StructureReference
cis-2-Methyl-6-undecylpiperidine (Isosolenopsin A)Fire Ants (Solenopsis spp.)C₁₇H₃₅N nih.gov
trans-2-Methyl-6-undecylpiperidine (Solenopsin A)Fire Ants (Solenopsis spp.)C₁₇H₃₅N nih.gov
ConiinePoison Hemlock (Conium maculatum)C₈H₁₇N fsu.edu
NorlobelineHippobroma longifloraC₂₂H₂₇NO₂ documentsdelivered.com

Significance of Piperidine Alkaloids within Hymenopteran Venom Secretions

The order Hymenoptera, which includes ants, bees, and wasps, is well-known for the evolution of venom as a sophisticated biochemical tool. However, the chemical composition of these venoms varies significantly across different families and species. While the venoms of many familiar Hymenoptera, such as honey bees (Apis mellifera) and wasps of the Vespidae family (e.g., Polistes species), are predominantly composed of proteins and peptides like melittin, apamin, and various enzymes (phospholipases, hyaluronidases), this is not the case for fire ants. researchgate.netnih.govdrugs.com

The venom of fire ants, particularly those of the genus Solenopsis, is chemically unique among Hymenoptera. It is composed of approximately 95% water-insoluble alkaloids, with the remaining fraction being a mixture of proteins and peptides that are responsible for allergic reactions in susceptible individuals. stonybrookmedicine.eduresearchgate.net The primary active components are 2-methyl-6-alkyl or alkenyl piperidines, collectively known as solenopsins. mdpi.com This stark difference in venom composition highlights a divergent evolutionary path for the chemical defenses of fire ants compared to their Hymenopteran relatives. The piperidine alkaloids are responsible for the characteristic cytotoxic and necrotic effects of fire ant stings, leading to the formation of sterile pustules. earth.com Research into the venoms of other social wasps, such as Polistes stigma, has identified various peptides, including mastoparans and chemotactic peptides, but not piperidine alkaloids as major constituents. nih.gov

Historical Context of Academic Research on Fire Ant Venom Alkaloids, including Solenopsins

Academic inquiry into the chemical nature of fire ant venom began to gain momentum in the mid-20th century, spurred by the ecological and public health impacts of the invasive red imported fire ant, Solenopsis invicta, in the United States. stonybrookmedicine.edu Initial studies focused on the biological effects of the venom, noting its potent insecticidal and antimicrobial properties.

A pivotal moment in the understanding of fire ant venom chemistry occurred in the early 1970s. In 1970, MacConnell, Blum, and Fales reported the isolation and synthesis of the first identified alkaloid from fire ant venom, which they named solenopsin (B1210030) A. nih.gov They identified this compound as trans-2-methyl-6-n-undecylpiperidine. nih.gov This discovery marked a significant departure from the known protein-based venoms of other stinging insects.

Following this initial breakthrough, further research by the same group and others in the early 1970s led to the characterization of a whole family of related 2,6-dialkylpiperidine alkaloids in the venom of various Solenopsis species. nih.govnih.gov These studies utilized techniques like gas chromatography and mass spectrometry to separate and identify the different analogs, which vary in the length and saturation of the C6 alkyl chain. nih.gov The cis-isomer, cis-2-methyl-6-undecylpiperidine, was identified alongside its trans counterpart, expanding the known complexity of the venom. Subsequent research has continued to uncover additional minor alkaloidal components, including piperideines, which are believed to be biosynthetic precursors to the more abundant piperidines. mdpi.comnih.gov

Table 2: Timeline of Key Discoveries in Fire Ant Venom Alkaloid Research
YearDiscovery or MilestoneKey Researchers/PublicationReference
1958Initial chemical studies begin, noting the venom's non-proteinaceous, alkaloidal nature.Blum et al. nih.gov
1970Isolation, identification, and synthesis of the first fire ant venom alkaloid, solenopsin A (trans-2-methyl-6-n-undecylpiperidine).MacConnell, Blum, & Fales nih.gov
1972Comparative analysis of alkaloidal components in various fire ant species, identifying a series of 2-methyl-6-alkyl- and alkenyl-piperidines.Brand, Blum, Fales, & MacConnell nih.gov
1972Demonstration of the antibacterial activity of synthetic fire ant venom alkaloids.Jouvenaz, Blum, & MacConnell nih.gov
1993First enantioselective synthesis of solenopsin.Jefford & Wang wikipedia.org
2007Solenopsin A is identified as a potent inhibitor of angiogenesis and phosphatidylinositol-3-kinase (PI3K) signaling.Arbiser et al. nih.gov
Table 3: Major Solenopsin Alkaloids in Fire Ant Venom
Compound NameCommon Name(s)IsomerMolecular FormulaPrimary Natural SourceReference
Piperidine, 2-methyl-6-undecyl-, cis-Isosolenopsin AcisC₁₇H₃₅NSolenopsis spp. nih.gov
Piperidine, 2-methyl-6-undecyl-, trans-Solenopsin AtransC₁₇H₃₅NSolenopsis saevissima, S. invicta nih.govnih.gov
Piperidine, 2-methyl-6-tridecyl-, trans-Solenopsin BtransC₁₉H₃₉NSolenopsis invicta nih.govnih.gov
Piperidine, 2-methyl-6-pentadecyl-, trans-Solenopsin CtransC₂₁H₄₃NSolenopsis invicta nih.govnih.gov
Piperidine, 2-methyl-6-(cis-6-pentadecenyl)-, trans-Dehydrosolenopsin CtransC₂₁H₄₁NSolenopsis invicta fsu.edunih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63950-16-3

Molecular Formula

C17H35N

Molecular Weight

253.5 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-undecylpiperidine

InChI

InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17+/m0/s1

InChI Key

AYJGABFBAYKWDX-DLBZAZTESA-N

SMILES

CCCCCCCCCCCC1CCCC(N1)C

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CCC[C@@H](N1)C

Canonical SMILES

CCCCCCCCCCCC1CCCC(N1)C

Synonyms

cis-2-methyl-6-n-undecylpiperidine
isosolenopsin A
Solenopsin A
trans-2-methyl-6-n-undecylpiperidine

Origin of Product

United States

Chemical Synthesis and Stereochemical Control of Cis 2 Methyl 6 Undecylpiperidine

Development of Racemic Synthesis Methodologies

Early approaches to the synthesis of 2,6-disubstituted piperidines often resulted in racemic mixtures, where both enantiomers of the target compound are produced in equal amounts. A common strategy involves the hydrogenation of a corresponding disubstituted pyridine (B92270) precursor. For instance, the reduction of pyridine-2,6-dicarboxylic acid under hydrogen pressure can yield the cis-piperidine derivative. nih.gov This method, while effective for establishing the cis relationship between the substituents, does not control the absolute stereochemistry.

Another general approach is the N-heterocyclization of primary amines with diols, catalyzed by metal complexes. organic-chemistry.org Additionally, one-pot syntheses from alkyl dihalides and primary amines under microwave irradiation provide an efficient route to various nitrogen-containing heterocycles, including piperidines. organic-chemistry.org These methods are typically not stereoselective and produce racemic products. The table below summarizes some general racemic synthesis methodologies applicable to piperidine (B6355638) synthesis.

Methodology Precursors Key Features Typical Outcome
Catalytic HydrogenationSubstituted PyridinesUse of transition metal catalysts (e.g., Pd/C, Rhodium) and hydrogen gas. nih.govnih.govCan be selective for cis or trans isomers depending on conditions, but generally produces a racemic mixture. nih.govnih.gov
Reductive AminationDiketones or Keto-aldehydesIntramolecular reaction of an amino group with carbonyl functionalities.Often yields mixtures of stereoisomers if no chiral control is employed.
N-HeterocyclizationAmino alcohols or Dihalides and AminesCyclization via activation of a hydroxyl group or displacement of halides. organic-chemistry.orgGenerally not stereoselective, leading to racemic products. organic-chemistry.org

Strategies for Enantioselective Synthesis of cis-2-Methyl-6-undecylpiperidine

Achieving enantioselectivity in the synthesis of cis-2-methyl-6-undecylpiperidine requires more sophisticated strategies that can control the three-dimensional arrangement of atoms at the chiral centers.

Asymmetric reduction is a powerful tool for establishing chirality. This can be achieved through the use of chiral reducing agents or, more commonly, through biocatalysis. Ene-reductases (ERs) have been successfully employed for the asymmetric reduction of C=C double bonds in precursors to chiral molecules. mdpi.com For the synthesis of a 2,6-disubstituted piperidine, this could involve the asymmetric reduction of a tetrahydropyridine (B1245486) intermediate. Chemo-enzymatic methods, combining biocatalytic transamination with the diastereoselective reduction of the resulting enamine or imine intermediates, have been developed for the synthesis of piperidines with multiple stereocenters. researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. A related and powerful strategy is the use of precursors from the "chiral pool," which are readily available, enantiopure natural products. For instance, a highly stereoselective synthesis of cis-2,6-disubstituted piperidines was achieved starting from a chiral aziridine (B145994) derived from (2S)-hydroxymethylaziridine. rsc.org This approach involves a sequence of reactions including oxidation, Wittig olefination, and Grignard reaction, followed by a one-pot reduction that accomplishes ring-opening of the aziridine, debenzylation, and intramolecular reductive amination to form the piperidine ring with high stereocontrol. rsc.org

The development of catalytic asymmetric methods represents a significant advancement, as a small amount of a chiral catalyst can be used to generate a large quantity of an enantiomerically enriched product. Several such methods have been applied to the synthesis of substituted piperidines.

One notable example is the palladium-catalyzed asymmetric carboamination of unsaturated amines. nih.gov This method allows for the concise and modular synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, a strategy that can be adapted for piperidines. nih.gov Rhodium-catalyzed [2+2+2] cycloadditions have also been developed for the enantioselective synthesis of polysubstituted piperidines. nih.gov More recently, a copper-catalyzed asymmetric cyclizative aminoboration has been shown to be effective for the synthesis of chiral 2,3-cis-disubstituted piperidines, highlighting the potential of this method for creating multiple stereocenters with high control. nih.govresearchgate.net

The following table outlines some catalytic asymmetric methods for piperidine synthesis.

Catalytic Method Catalyst System Key Transformation Stereochemical Outcome
Asymmetric CarboaminationPalladium catalyst with chiral ligandCyclization of an unsaturated amine with an aryl halide. nih.govHigh diastereomeric and enantiomeric excess for cis-products. nih.gov
[2+2+2] CycloadditionRhodium(I) catalyst with chiral ligandCycloaddition of alkynes and a tethered nitrogen source. nih.govGood yield and high enantioselectivity. nih.gov
Asymmetric AminoborationCopper catalyst with chiral ligand (e.g., (S,S)-Ph-BPE)Regiospecific and enantioselective cyclization of aminoalkenes. nih.govresearchgate.netGood yields and excellent enantioselectivities for cis-disubstituted piperidines. nih.govresearchgate.net

Synthetic Routes to Piperideine and Pyridine Analogues for Biosynthetic Investigations

The investigation of biosynthetic pathways often requires access to potential precursors and analogues of the natural product. For piperidine alkaloids, substituted pyridines and piperideines are key intermediates. Pyridine derivatives serve as common precursors to piperidines through reduction reactions. nih.govorganic-chemistry.orgnih.gov The synthesis of substituted pyridines can be achieved through various methods, including the reaction of 1,3-dicarbonyl compounds with ammonia (B1221849) or its equivalents. scispace.comresearchgate.net

A versatile synthesis of a cis-2,6-di-(2-quinolylpiperidine), an analogue of the piperidine alkaloid lobelane (B1250731), was accomplished starting from pyridine-2,6-dicarboxylic acid. nih.gov The key steps involved the formation of cis-piperidine-2,6-dicarboxaldehyde, followed by a Wittig reaction to introduce the quinolyl moieties. nih.gov Such synthetic routes are valuable for creating a range of analogues for structure-activity relationship studies. nih.gov The synthesis of pyrrolopyridines (azaindoles) also presents challenges and strategies, such as chemoselective cross-coupling reactions, that are relevant to the synthesis of complex heterocyclic systems. nih.gov

Challenges and Advancements in Stereocontrolled Synthesis of 2,6-Disubstituted Piperidine Ring Systems

The primary challenge in the synthesis of 2,6-disubstituted piperidines is the simultaneous control of both the relative (cis vs. trans) and absolute stereochemistry of the two substituents. rsc.org Many synthetic methods provide mixtures of diastereomers, which can be difficult to separate.

Advancements in this field have been driven by the development of new stereoselective reactions. Asymmetric synthesis of 2,3-cis-disubstituted piperidines, for example, is particularly challenging due to the two adjacent chiral centers. nih.gov The development of a regiospecific and enantioselective cyclizative aminoboration using a copper catalyst is a significant step toward addressing this challenge. nih.govresearchgate.net Furthermore, multi-enzymatic and chemo-enzymatic methods are emerging as powerful strategies for preparing piperidines with multiple chiral centers from achiral precursors in a minimal number of steps. researchgate.net These methods often achieve very high stereoisomeric purities. researchgate.net The continuous development of novel catalytic systems and biocatalytic approaches is crucial for overcoming the existing challenges and providing efficient access to stereochemically pure 2,6-disubstituted piperidines. rsc.orgnih.gov

Analytical Methodologies for Characterization and Quantification of Cis 2 Methyl 6 Undecylpiperidine

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating and identifying individual alkaloids from the complex venom matrix of fire ants. The separation of the cis- and trans- isomers of 2-methyl-6-undecylpiperidine is a critical first step, often followed by more detailed analysis of the isomeric fractions.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely employed technique for both the qualitative and quantitative analysis of cis-2-methyl-6-undecylpiperidine in fire ant venom. nih.govmdpi.comnih.govresearchgate.net This method offers excellent separation of volatile compounds and provides detailed mass spectra that act as a chemical fingerprint for identification.

In a typical analysis, a hexane (B92381) extract of fire ant venom is injected into the GC system. The alkaloids are separated based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov Studies have demonstrated that cis- and trans-2-methyl-6-undecylpiperidine are major components in the venom of alate queens of Solenopsis richteri and S. invicta. nih.gov The identity of these compounds is confirmed by comparing their mass spectra and retention times with those of known standards or published data. mdpi.comresearchgate.net The mass spectra of piperideines, which are biosynthetic precursors to piperidines, are characterized by key fragment ions at m/z 96 and 111, distinguishing them from the piperidine (B6355638) alkaloids. mdpi.com GC-MS chromatograms clearly show distinct peaks for the cis- and trans-alkaloid fractions, allowing for their relative quantification in different ant castes, such as workers and alate queens. researchgate.net The relative proportions of various solenopsin (B1210030) analogues within a purified extract can also be accurately determined using this method. nih.gov

Table 1: GC-MS Parameters for cis-2-Methyl-6-undecylpiperidine Analysis

Parameter Description Source(s)
Column Type SH-Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) nih.gov
Carrier Gas Helium (1 mL/min) nih.gov
Injector Temp. 250 °C nih.gov
Oven Program Initial 90°C (1 min), ramp 10°C/min to 160°C, then 3°C/min to 250°C (hold 2 min) nih.gov
Ionization Electron Impact (EI, 70 eV) nih.gov

| Transfer Line Temp. | 250 °C | nih.gov |

While standard GC can separate diastereomers like cis- and trans-2-methyl-6-undecylpiperidine, resolving their respective enantiomers requires chiral chromatography. The determination of the absolute configuration of these stereoisomers is crucial for chemotaxonomic classification and understanding their biological activity. Chiral Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful tool for this purpose.

A specific method has been developed to separate the enantiomers of piperidine alkaloids from the venom of Solenopsis species. researchgate.net This procedure involves a critical derivatization step, where the alkaloids are treated with trifluoroacetic anhydride (B1165640) to form trifluoroacetylated derivatives. researchgate.net Direct analysis of the natural venom often results in overlapping peaks, especially between unsaturated and saturated alkaloids. To overcome this, the venom extract is first fractionated using silver nitrate-silica gel chromatography to separate the saturated and unsaturated compounds. The saturated fraction can then be analyzed directly by chiral GC-FID. The unsaturated fraction is catalytically hydrogenated to convert the unsaturated side chains into saturated ones without altering the chirality of the piperidine ring, and this product is then analyzed. researchgate.net This meticulous approach allows for the clear resolution and potential identification of the specific enantiomers present.

Silica (B1680970) gel chromatography is a fundamental and widely used technique for the initial fractionation and purification of alkaloids from crude venom extracts. bioone.orgresearchgate.net This liquid-solid chromatography method separates compounds based on their polarity. It is particularly effective for separating the more polar piperidine alkaloids from the less polar hydrocarbons also present in the hexane extract.

The most common application is the separation of cis- and trans- stereoisomers. nih.gov In a typical procedure, a concentrated hexane extract of ants is loaded onto a gravity-flow column packed with silica gel. mdpi.comresearchgate.net The column is then eluted with a solvent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity by adding acetone. mdpi.com The inclusion of a small amount of triethylamine (B128534) (1-2%) in the mobile phase is common to prevent the protonation of the basic alkaloids and reduce peak tailing on the acidic silica gel. mdpi.com Fractions are collected and analyzed, often by GC-FID or GC-MS, to identify which ones contain the desired cis- or trans-alkaloids. nih.gov This technique serves as an essential preliminary step, providing cleaner, simplified fractions for subsequent high-resolution analysis. bioone.org

Table 2: Silica Gel Chromatography Methods for Fire Ant Alkaloid Fractionation

Method Type Column Details Elution Solvents Purpose Source(s)
Gravity Column 20 g silica gel (300-400 mesh) in 13 mm i.d. column Hexane, followed by hexane/acetone mixtures with 2% triethylamine Isolation of piperideines and piperidines mdpi.com
Short-Column Silica gel Not specified Separation of cis- and trans-stereoisomers nih.gov
Normal Phase 20 g silica gel (300-400 mesh) in 2 mm i.d. glass column Not specified Separation of cis and trans fractions researchgate.net
Flash System Silica gel cartridge Not specified Isolation and purification of piperidine and piperideine alkaloids bioone.org

| Silver Nitrate-Silica Gel | Not specified | Not specified | Separation of saturated from unsaturated alkaloids | researchgate.net |

Application of Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS)

Following chromatographic separation, spectroscopic methods are indispensable for the unambiguous structural elucidation of cis-2-methyl-6-undecylpiperidine and related novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools in this regard. nih.govnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow chemists to piece together the precise connectivity of atoms, confirming the piperidine ring structure and the positions of the methyl and undecyl substituents. nih.gov These techniques are crucial for distinguishing between isomers and confirming the cis relative stereochemistry by analyzing nuclear Overhauser effects (NOE) or coupling constants. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. nih.gov This is a powerful tool for confirming the identity of known alkaloids and for proposing formulas for new ones discovered in the venom. When coupled with liquid chromatography (LC-HRMS), it becomes a key technique in metabolomics studies to rapidly screen complex extracts for novel natural products. nih.govnih.gov

Optimized Sample Preparation and Extraction Protocols for Venom Alkaloids

The quality of analytical data is highly dependent on the initial sample preparation and extraction protocol. The goal is to efficiently extract the target alkaloids from the ant bodies while minimizing the co-extraction of interfering substances.

A common and effective method involves the immersion or soaking of whole ants (either living or dead) in a non-polar solvent, typically hexane. mdpi.combioone.org This simple procedure efficiently dissolves the hydrophobic piperidine alkaloids from the venom gland and cuticle. The resulting hexane extract, which contains both alkaloids and cuticular hydrocarbons, can be used directly for analysis or subjected to further purification. bioone.org

A more advanced protocol involves a dual-phase solvent system of hexane and water. bioone.orgunesp.br This method allows for the simultaneous extraction of both the hydrophobic alkaloids (which partition into the hexane layer) and the water-soluble protein components of the venom (which partition into the aqueous layer). unesp.br This is particularly useful for comprehensive studies of the entire venom profile. After extraction, the solvent is typically evaporated under a stream of nitrogen to concentrate the sample before chromatographic analysis. mdpi.com For purification, the crude extract is often washed with a hexane-acetone solvent system containing triethylamine through a silica gel column. bioone.org

Table 3: Summary of Sample Preparation Protocols for Fire Ant Venom

Protocol Key Steps Target Components Source(s)
Solvent Soaking Soaking whole ants in hexane. Concentration of the extract. Piperidine alkaloids and hydrocarbons mdpi.combioone.org
Dual-Phase Extraction Immersion of ants in a hexane-water mixture. Separation of the two phases. Alkaloids (hexane phase) and proteins (aqueous phase) bioone.orgunesp.br

| Whole-Nest Extraction | Ants are separated from soil by flooding, then extracted. The extract is purified using a hexane:acetone gradient. | Purified cis/trans alkaloid mixture | nih.gov |

Advancements in Analytical Techniques for Complex Natural Product Mixtures

The study of cis-2-methyl-6-undecylpiperidine benefits from broader advancements in the analysis of complex natural products. Modern analytical chemistry is moving towards more integrated and high-throughput approaches to navigate the immense chemical diversity found in nature. nih.gov

Hyphenated techniques, such as Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), are at the forefront of natural product research. nih.gov These systems allow for rapid separation and identification of compounds in complex mixtures, making them ideal for metabolomics-based screening of venom extracts to discover new bioactive molecules. nih.gov By correlating mass spectrometry data with biological activity data, researchers can quickly pinpoint active compounds in a mixture without the need for exhaustive fractionation. nih.gov

Furthermore, progress in NMR technology, including higher-field magnets and cryoprobe technology, enables the structural elucidation of compounds from increasingly smaller sample quantities (less than 10 µg). nih.gov This is critical when dealing with minor alkaloids from a limited number of specimens. Another emerging technique is microcrystal electron diffraction (MicroED), which can determine the unambiguous three-dimensional structure of small molecules from nanocrystals, offering a powerful alternative when suitable crystals for X-ray diffraction cannot be grown. nih.gov These evolving technologies promise to accelerate the discovery and characterization of novel piperidine alkaloids and other complex natural products.

Biological Activities and Pharmacological Mechanisms of Cis 2 Methyl 6 Undecylpiperidine

Insecticidal Activity and Pest Control Implications

Solenopsins are recognized for their toxic effects on a wide range of invertebrates, which is a key aspect of fire ant venom's function in predation and defense. wikipedia.orgfsu.edu The insecticidal properties of these alkaloids have prompted investigations into their potential use in pest control applications.

The insecticidal potential of piperidine (B6355638) alkaloids has been evaluated against significant agricultural pests. While direct studies on the pure cis-isomer are limited, research on closely related synthetic analogues, specifically racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines, has provided insights into their efficacy against the third-instar larvae of the cotton bollworm, Helicoverpa armigera. mdpi.com

In one study, synthetic piperideine analogues were tested using both topical and injection methods. The results indicated that while topical application at concentrations up to 0.4 mol/L had no lethal effect, injection at this concentration produced moderate lethality. mdpi.com Notably, the study confirmed the chemical structure of these synthetic compounds by comparing their mass spectra and retention times with those of natural compounds found in the cis-alkaloid fraction of Solenopsis invicta venom. mdpi.com The insecticidal activity was observed to decrease as the length of the carbon chain at the 6-position of the piperideine ring increased. mdpi.com

Table 1: Insecticidal Activity of Related Piperideine Alkaloids against Helicoverpa armigera

Compound Application Method Concentration Outcome
2-methyl-6-undecyl-Δ¹,⁶-piperideine Topical 0.05–0.4 mol/L No lethal effect
2-methyl-6-undecyl-Δ¹,⁶-piperideine Injection 0.4 mol/L Moderate lethal effect
2-methyl-6-dodecyl-Δ¹,⁶-piperideine Injection 0.4 mol/L Moderate lethal effect
2-methyl-6-tridecyl-Δ¹,⁶-piperideine Injection 0.4 mol/L Moderate lethal effect

Data sourced from a study on synthetic racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines, which were compared to the natural cis-alkaloid fraction of S. invicta. mdpi.com

The primary target for many insecticides, including neonicotinoids, is the insect's nervous system, specifically the neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govmdpi.com These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission in insects. nih.gov When acetylcholine (ACh), the endogenous neurotransmitter, binds to nAChRs, it causes the channel to open, allowing an influx of cations that depolarizes the neuron and propagates a nerve impulse. mdpi.com

Insecticides that target nAChRs disrupt this process. Their effectiveness is often due to a high affinity for insect nAChRs compared to their mammalian counterparts. nih.gov While the precise mechanism for cis-2-Methyl-6-undecylpiperidine has not been fully elucidated, it is hypothesized to function as an antagonist or modulator at these receptors, similar to other alkaloidal insecticides. By binding to the nAChR, it could block the binding of ACh, preventing channel activation. This disruption of cholinergic neurotransmission leads to paralysis and, ultimately, the death of the insect. nih.gov

Antimicrobial Properties against Pathogens

Piperidine alkaloids from fire ant venom, including solenopsin (B1210030) isomers, exhibit significant antimicrobial activity against a variety of human pathogens. fsu.edunih.gov This activity extends to both bacteria and fungi, and includes the ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antimicrobial agents. tandfonline.comnih.gov

Studies have shown that synthetic solenopsin alkaloids are effective against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. nih.govnih.gov However, they generally show no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa in standard tests. nih.gov The antimicrobial action may be bactericidal, as demonstrated by time-kill kinetic studies. nih.gov

The compound also displays potent antifungal properties. Research has highlighted its efficacy against the emerging multidrug-resistant yeast Candida auris. Both natural and synthetic solenopsins were found to inhibit the growth of various C. auris strains, including those resistant to common antifungal drugs. tandfonline.com The mechanism appears to involve the disruption of the fungal cell membrane's integrity. tandfonline.com Furthermore, these alkaloids can inhibit the formation of C. auris biofilms and reduce the metabolic activity of cells already within a biofilm. tandfonline.com

Table 2: Antimicrobial Spectrum of Solenopsin Alkaloids

Pathogen Type Activity Observed Reference(s)
Staphylococcus aureus Gram-positive Bacteria Inhibition/Bactericidal nih.govnih.gov
Streptococcus pneumoniae Gram-positive Bacteria Inhibition/Bactericidal nih.gov
Stenotrophomonas maltophilia Gram-negative Bacteria Inhibition/Bactericidal nih.gov
Enterococcus faecium (vancomycin-resistant) Gram-positive Bacteria Inhibition (IC₅₀: 19.4 µg/mL for a related piperideine) nih.gov
Escherichia coli Gram-negative Bacteria No Inhibition nih.govnih.gov
Pseudomonas aeruginosa Gram-negative Bacteria No Inhibition nih.gov
Candida auris Fungus (Yeast) Growth Inhibition (IC₅₀: 0.7-1.4 µg/mL), Biofilm Inhibition tandfonline.comnih.gov
Cryptococcus neoformans Fungus (Yeast) Growth Inhibition (IC₅₀: 6.6 µg/mL for a related piperideine) nih.gov
Leishmania donovani Protozoan Parasite Strong Inhibition (IC₅₀: 5.0-6.7 µg/mL for related piperideines) nih.gov

Modulation of Nitric Oxide Synthase (NOS) Isoforms

Nitric oxide (NO) is a critical signaling molecule produced by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.org These enzymes, which include neuronal NOS (nNOS or NOS I), endothelial NOS (eNOS or NOS III), and inducible NOS (iNOS or NOS II), convert L-arginine to L-citrulline and NO. nih.govnih.gov While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone, iNOS is typically expressed during inflammatory responses and can produce large, cytotoxic amounts of NO. wikipedia.orgnih.gov The alkaloid cis-2-Methyl-6-undecylpiperidine, also known as isosolenopsin A, has been identified as a modulator of these isoforms. wikipedia.orgusda.gov

Differential Inhibition of Neuronal NOS (nNOS), Endothelial NOS (eNOS), and Inducible NOS (iNOS)

Research has demonstrated that cis-2-Methyl-6-undecylpiperidine exhibits potent and selective inhibitory effects on the various NOS isoforms. usda.gov Synthetic isosolenopsin A was found to be a powerful inhibitor of nNOS. wikipedia.orgusda.gov Its inhibitory action is concentration-dependent and significantly more potent against nNOS compared to the other isoforms. usda.gov

At a concentration of 1000 µM, cis-2-Methyl-6-undecylpiperidine inhibited the enzyme activities of both nNOS and eNOS by over 95%. usda.gov In stark contrast, the activity of iNOS was only reduced by approximately 20% at the same concentration. usda.gov This differential inhibition is further clarified by the compound's half-maximal inhibitory concentration (IC50) values. The calculated IC50 value for nNOS was 18 ± 3.9 µM, indicating strong inhibition. usda.gov The inhibition of eNOS was considerably weaker, with an IC50 value of 300 µM, while the IC50 for iNOS was greater than 1000 µM, signifying very weak inhibitory activity. usda.gov

Inhibitory Activity of cis-2-Methyl-6-undecylpiperidine on NOS Isoforms

This table summarizes the differential inhibition of nitric oxide synthase (NOS) isoforms by cis-2-Methyl-6-undecylpiperidine, highlighting its selectivity for nNOS.

NOS IsoformIC50 Value (µM)% Inhibition at 1000 µMReference
Neuronal NOS (nNOS)18 ± 3.9>95% usda.gov
Endothelial NOS (eNOS)300>95% usda.gov
Inducible NOS (iNOS)>1000~20% usda.gov

Kinetic Studies of Noncompetitive Inhibition with L-Arginine

Kinetic analysis was performed to elucidate the mechanism by which cis-2-Methyl-6-undecylpiperidine inhibits nNOS. usda.gov The results of these studies, specifically the analysis from a Dixon plot, are consistent with a noncompetitive pattern of inhibition with respect to the enzyme's substrate, L-arginine. wikipedia.orgusda.gov This indicates that the inhibitor does not bind to the same active site as L-arginine. The calculated inhibitor constant (Ki) for the inhibition of nNOS by cis-2-Methyl-6-undecylpiperidine is 19 ± 2 µM. usda.gov

Role as Semiochemicals in Insect Communication

Piperidine alkaloids, including cis-2-Methyl-6-undecylpiperidine, function as semiochemicals—molecules used for communication—in insects. nih.govmdpi.com In the red imported fire ant, Solenopsis invicta, venom alkaloids play a crucial role in colony organization and signaling. nih.gov The composition of venom alkaloids differs significantly between castes; in alate (winged) queens, cis-2-Methyl-6-undecylpiperidine (also referred to as cis-C11) is the most abundant venom component. nih.gov

Fire ant queens apply venom to their eggs as they are laid. nih.gov This behavior is thought to have a dual function. While it offers protection against microbial pathogens, it also suggests that the venom alkaloids on the egg surface may act as a chemical signal, or pheromone, advertising the queen's presence and fertility status. nih.gov This chemical signaling is integral to regulating the colony's social structure. researchgate.net

Hemolytic and Necrotic Activities

The venom of fire ants is known for its potent biological effects, and its constituent piperidine alkaloids are responsible for many of these activities. nih.govmdpi.com Specifically, solenopsins have been demonstrated to possess hemolytic (the rupturing of red blood cells) and necrotic (causing the death of tissue) properties. usda.govmdpi.com These activities are a key part of the venom's defensive and predatory functions. nih.govmdpi.com

Comparative Analysis of Biological Activities with trans-Isomers and Other Solenopsins

The biological activity of solenopsins is highly dependent on their stereochemistry, including the cis-trans geometry of the substituents on the piperidine ring. nih.gov Studies comparing the anti-proliferative effects of solenopsin isomers on various tumor cell lines found that the trans-isomers are more potent than the corresponding cis-isomers. nih.gov A mixture of the cis-isomers of solenopsin demonstrated weaker anti-proliferative activity compared to the naturally occurring trans-isomer, (-)-solenopsin A. nih.gov

Furthermore, certain biological functions are strictly controlled by stereochemistry. nih.gov While both cis and trans analogs of solenopsin can reduce mitochondrial oxygen consumption and increase reactive oxygen species, key ceramide-like activities, such as the induction of mitophagy, are abrogated by changes in cis-trans geometry. nih.govnih.gov The naturally occurring trans-isomer mimics some functions of ceramide, but differences in the spatial arrangement of the molecule, as seen in the cis-isomer, can eliminate these specific effects. nih.gov The composition of these alkaloids, including the ratio of cis and trans isomers and the length of the alkyl side chain, varies between different species of Solenopsis ants, contributing to their taxonomic diversity. mdpi.com

Structure Activity Relationship Studies of 2,6 Dialkylpiperidines, Including Cis 2 Methyl 6 Undecylpiperidine

Influence of Alkyl Chain Length at Position 6 on Biological Activity

The length of the alkyl chain at the C-6 position of the piperidine (B6355638) ring is a critical determinant of the biological activity of 2,6-dialkylpiperidines. Structurally, naturally occurring solenopsins possess an odd-numbered hydrocarbon sidechain that can vary in length from 9 to 17 carbons. nih.gov Research into synthetic analogues has demonstrated that this variation significantly impacts their pharmacological effects.

In studies of anti-proliferative activity, the chain length at C-6 was found to be a key factor. An analogue with a 15-carbon side chain (S14) was significantly more potent than one with a 13-carbon chain (S12), suggesting that a 15-carbon chain may be optimal for this specific activity. vascularcell.com Conversely, solenopsin (B1210030) analogues with shorter aliphatic side chains were shown to lack anti-proliferative effects in murine angiosarcoma SVR cells. vascularcell.com

However, the optimal chain length is dependent on the specific biological activity being measured. In the context of insecticidal properties, a different trend emerges. A study evaluating the insecticidal activity of a series of racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines against the cotton bollworm (Helicoverpa armigera) found that elongating the carbon chain at the C-6 position appeared to decrease insecticidal efficacy. mdpi.comresearchgate.net This highlights that the relationship between side-chain length and bioactivity is not linear and must be evaluated for each specific application.

Table 1: Effect of C-6 Alkyl Chain Length on Biological Activity of 2,6-Dialkylpiperidine Analogues
Compound TypeC-6 Alkyl Chain LengthObserved Biological ActivityReference
Solenopsin Analogue (S12)13 CarbonsLess potent anti-proliferative activity compared to S14. vascularcell.com
Solenopsin Analogue (S14)15 CarbonsSignificantly more potent anti-proliferative activity; suggested as optimal length. vascularcell.com
2-methyl-6-alkyl-Δ¹,⁶-piperideinesIncreasing Length (C9, C11, C13)Decreased insecticidal activity against H. armigera. mdpi.comresearchgate.net
Solenopsin AnaloguesShorter ChainsLacked anti-proliferative activity in SVR cells. vascularcell.com

Impact of Ring Stereochemistry (cis/trans Configuration) on Bioactivity Profiles

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, influencing everything from receptor binding to metabolic pathways. nih.govnih.govmdpi.com For 2,6-disubstituted piperidines like cis-2-methyl-6-undecylpiperidine, the relative orientation of the substituents (cis or trans) is a critical factor in determining their bioactivity profile.

In nature, the cis-isomers of these alkaloids are often the major components found in fire ant venom. nih.govresearchgate.net For instance, the reduction of a mixture of 2-methyl-6-n-undecyl-Δ¹,²-piperideine and 2-methyl-6-n-undecyl-Δ¹,⁶-piperideine yields primarily cis-2-methyl-6-n-undecyl-piperidine, with the trans-isomer as a minor product. nih.govresearchgate.net This natural prevalence suggests a potential evolutionary preference for the bioactivity of the cis configuration.

Studies on synthetic analogues have confirmed that differences in cis-trans geometry can significantly alter or even eliminate biological functions. vascularcell.com For example, the ceramide-like activity of solenopsin is abrogated by changes in its stereochemistry. vascularcell.com However, the impact of stereochemistry can vary depending on the specific substituents and the biological endpoint. In a study of N-methyl-2,6-bis(bromomethyl)piperidine derivatives, both the cis and trans isomers were found to be highly cytotoxic against human colon carcinoma cell lines, with similar IC₅₀ values, suggesting that for this particular scaffold and activity, the stereochemical difference was less pronounced. nih.gov The development of stereoselective synthesis methods that can reliably produce specific isomers, such as the preparation of cis-2,6-disubstituted piperidines from N-tert-butanesulfinyl δ-amino ketone derivatives, is crucial for systematically investigating these stereochemical effects. researchgate.net

Table 2: Comparison of Bioactivity Between cis and trans Isomers of 2,6-Disubstituted Piperidines
CompoundIsomerBiological Activity/FindingReference
Solenopsincis vs. transDifferences in geometry abrogate ceramide-like functions. vascularcell.com
2-Methyl-6-undecylpiperidinecisMajor product from reduction of natural piperideines, suggesting natural prevalence. nih.govresearchgate.net
N-methyl-2,6-bis(bromomethyl)piperidinecisHigh cytotoxicity (Oxic IC₅₀: 6-11 µM). nih.gov
transHigh cytotoxicity (Oxic IC₅₀: 6-11 µM). nih.gov

Contributions of Double Bonds and Saturation State in the Side Chain to Pharmacological Effects

The presence of unsaturation, specifically double bonds, within the piperidine ring or its side chains introduces another layer of structural diversity that influences biological activity. The venoms of fire ants contain not only saturated piperidine alkaloids but also a series of minor piperideine alkaloids, which feature a double bond within the heterocyclic ring. nih.gov These include Δ¹,²- and Δ¹,⁶-piperideines, which are considered potential biosynthetic precursors to the corresponding saturated piperidines. nih.govresearchgate.net

The dehydration of cis-2-methyl-6-n-undecyl-piperidine can be used to synthetically produce a mixture of 2-methyl-6-n-undecyl-Δ¹,²-piperideine and 2-methyl-6-n-undecyl-Δ¹,⁶-piperideine. nih.govmdpi.com The synthesis and evaluation of these unsaturated analogues have provided insights into their distinct pharmacological effects.

A study on a series of synthetic racemic 2-methyl-6-alkyl-Δ¹,⁶-piperideines demonstrated that these compounds possess insecticidal properties. mdpi.comresearchgate.net When tested against the third-instar larvae of the cotton bollworm, the compounds showed moderate lethal effects when administered via injection, though they had no lethal effect with topical application at the tested concentrations. mdpi.comresearchgate.net This indicates that the presence of the double bond within the piperidine ring is compatible with, and can contribute to, specific biological activities like insecticidal effects, although the mode of delivery can be critical.

Table 3: Bioactivity of Saturated vs. Unsaturated Piperidine Analogues
Compound ClassSaturation StateBiological ActivityReference
2,6-dialkylpiperidines (e.g., solenopsin)Saturated RingExhibit necrotic, hemolytic, antimicrobial, and anti-proliferative activities. nih.govvascularcell.com
2-methyl-6-alkyl-Δ¹,⁶-piperideinesUnsaturated Ring (Endocyclic double bond)Moderate insecticidal activity against H. armigera via injection. No lethal effect via topical application. mdpi.comresearchgate.net
2-methyl-6-alkenyl piperidinesUnsaturated Side ChainMajor components of fire ant venom with diverse biological activities. nih.gov

Rational Design and Synthesis of Bioactive Analogues and Derivatives

The potent and varied biological activities of natural 2,6-dialkylpiperidines have made them attractive targets for rational drug design and synthetic chemistry. wikipedia.org The goal is often to simplify the structure for easier synthesis, improve potency, enhance selectivity, or modify physicochemical properties like solubility, while retaining the desired biological effect. nih.gov

Several synthetic strategies have been developed to produce solenopsin and its analogues. vascularcell.comnih.gov One approach involves a straightforward two-step synthesis starting from inexpensive dimethylpyridines, which is amenable to industrial scale-up and facilitates the creation of a library of analogues by varying the alkyl halides used in the alkylation step. vascularcell.com Another method begins with 4-chloropyridine (B1293800) and alkyl magnesium halides to generate a 2-alkyl-4-chloro tetrahydropyridine (B1245486) intermediate. nih.gov More advanced, highly stereoselective syntheses have also been achieved, for example, using chiral aziridines as starting materials to produce cis-2,6-disubstituted piperidine alkaloids through one-pot sequential reactions. rsc.org

Rational design has been employed to create analogues with improved drug-like properties. For instance, in the development of vesicular monoamine transporter (VMAT2) inhibitors based on the lobelane (B1250731) scaffold, replacing the phenyl moieties with quinolyl rings led to analogues with better water solubility while retaining potent inhibitory activity. nih.gov Another example of rational design involves the creation of N-oxide derivatives of 2,6-disubstituted N-methylpiperidines. nih.gov These were designed as bioreducible prodrugs, intended to be less toxic in normal oxygenated cells but reduced to a cytotoxic species in the hypoxic environment of tumors. nih.gov While these particular N-oxides were not effectively reduced under hypoxic conditions, the study demonstrates a rational approach to prodrug design based on the versatile piperidine scaffold. nih.gov The synthesis of specific unsaturated analogues, such as 2-methyl-6-alkyl-Δ¹,⁶-piperideines, has also been crucial for confirming the identity of natural products and systematically evaluating their biological activities. mdpi.comresearchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues for Cis 2 Methyl 6 Undecylpiperidine

Comprehensive Elucidation of Biosynthetic Pathways and Involved Enzymes

The biosynthesis of piperidine (B6355638) alkaloids in Solenopsis ants, including cis-2-methyl-6-undecylpiperidine, presents a fascinating area for future research. Current understanding suggests a pathway involving the cyclization of a linear polyketide precursor, followed by amination and reduction steps. It is proposed that transaminases (TAs) and imino reductases (IREDs) are key enzyme families in determining the stereochemistry of the chiral centers at C2 and C6. researchgate.net The likely precursors to the saturated piperidine rings are the corresponding piperideines (2,6-dialkyl-Δ¹,²-piperideines and 2,6-dialkyl-Δ¹,⁶-piperideines). nih.govresearchgate.net These unsaturated intermediates are thought to undergo stereoselective reduction to yield the final cis and trans isomers. researchgate.net

However, a comprehensive elucidation of the precise enzymatic machinery remains an open question. Future research should focus on identifying and characterizing the specific enzymes responsible for the biosynthesis of cis-2-methyl-6-undecylpiperidine. This would involve a multi-pronged approach, including:

Transcriptomic and Proteomic Analyses: Sequencing the venom gland transcriptome and proteome of Solenopsis species rich in this specific alkaloid could identify candidate genes and enzymes involved in the biosynthetic pathway.

Enzyme Assays: Heterologous expression of candidate enzymes and subsequent in vitro assays with proposed substrates would be crucial to confirm their function and stereoselectivity.

Isotopic Labeling Studies: Feeding experiments with isotopically labeled precursors could definitively trace the metabolic route to cis-2-methyl-6-undecylpiperidine and validate the proposed pathway.

A deeper understanding of these biosynthetic pathways could pave the way for the biotechnological production of this and other piperidine alkaloids.

Development of Advanced Stereoselective Synthetic Strategies for Complex Stereoisomers

The stereoselective synthesis of 2,6-disubstituted piperidines is a significant challenge in organic chemistry, and the development of advanced strategies for preparing complex stereoisomers like cis-2-methyl-6-undecylpiperidine is a key area for future investigation. rsc.orgrsc.org Several approaches have been developed for the synthesis of cis-2,6-disubstituted piperidines, often employing chiral starting materials or stereoselective reactions. rsc.orgacs.orgnih.gov

Future research in this area should aim to develop more efficient, scalable, and versatile synthetic routes. Promising avenues include:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation, reductive amination, or cyclization reactions could provide direct and highly enantioselective access to the cis-isomer.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to improved selectivity and scalability of the synthesis.

The ability to synthesize a wide range of stereoisomers of 2-methyl-6-undecylpiperidine will be critical for structure-activity relationship (SAR) studies and for exploring their full pharmacological potential.

Detailed Molecular Mechanisms of Action on Specific Biological Targets through Receptor-Ligand Interactions

While the biological activities of solenopsins are becoming increasingly recognized, the detailed molecular mechanisms of action, particularly for the cis-isomer, are not fully understood. Research has shown that solenopsin (B1210030) A, the trans-isomer, is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.govwikipedia.orgnih.gov This inhibition appears to be competitive with ATP in the case of Akt-1. nih.gov There is also evidence that piperidine alkaloids from fire ant venom can interfere with nicotinic acetylcholine (B1216132) receptors (nAChRs) in vertebrates. frontiersin.org

Future investigations should focus on:

Receptor Binding Assays: Comprehensive screening against a panel of receptors, ion channels, and enzymes will help to identify the specific molecular targets of cis-2-methyl-6-undecylpiperidine.

Structural Biology: Co-crystallization of the compound with its target proteins or the use of computational modeling and docking studies can provide detailed insights into the specific receptor-ligand interactions at the atomic level. researchgate.net

A thorough understanding of these molecular interactions is fundamental for the rational design of more potent and selective analogs for therapeutic applications.

Exploration of Novel Biological Activities and Untapped Pharmacological Potential

The venom of Solenopsis ants is a rich source of bioactive molecules with a wide range of pharmacological activities. nih.govnih.gov Piperidine alkaloids, including solenopsins, have demonstrated insecticidal, antimicrobial, anti-inflammatory, and anti-angiogenic properties. nih.govwikipedia.orgbohrium.commdpi.com Notably, solenopsin A has shown potential in preclinical models for the treatment of psoriasis and certain cancers. wikipedia.orgfrontiersin.org

Future research should systematically explore the untapped pharmacological potential of cis-2-methyl-6-undecylpiperidine. This includes:

Broad-Spectrum Bioactivity Screening: Testing the compound against a diverse array of disease models, including those for neurodegenerative diseases, metabolic disorders, and other types of cancer.

Antimicrobial and Anti-biofilm Activity: Investigating its efficacy against a wider range of pathogenic bacteria and fungi, including drug-resistant strains, and exploring its potential to inhibit biofilm formation. researchgate.net

Immunomodulatory Effects: Examining its ability to modulate the immune system, which could have implications for the treatment of autoimmune diseases and inflammatory conditions.

The discovery of novel biological activities could open up new therapeutic avenues for this fascinating natural product.

Ecological and Evolutionary Significance of Alkaloid Diversity in Solenopsis Ants and Their Interactions

The diversity of piperidine alkaloids within the venom of Solenopsis ants holds significant ecological and evolutionary importance. mdpi.comresearchgate.net These alkaloids serve as a crucial chemical defense mechanism against predators and microbial pathogens. bohrium.comnih.gov The composition of the venom varies between species and even between different castes within a colony, suggesting an evolutionary adaptation to specific ecological pressures. researchgate.net For example, the venom of fire ants is a key factor in their success as an invasive species. mdpi.com

Future research in this domain should aim to:

Correlate Venom Composition with Ecological Niche: Systematically analyze the venom profiles of a wide range of Solenopsis species and correlate these with their specific ecological niches, including diet, predators, and pathogens.

Investigate the Role of Alkaloids in Interspecific Competition: Conduct behavioral and chemical ecology studies to understand how piperidine alkaloids influence interactions with other ant species and invertebrates. nih.gov

Unravel the Evolutionary History of Venom Diversity: Utilize phylogenetic analyses in conjunction with chemical profiling to reconstruct the evolutionary history of piperidine alkaloid biosynthesis in Solenopsis ants. researchgate.net

Understanding the ecological and evolutionary drivers of alkaloid diversity will provide valuable insights into the chemical ecology of these successful insects.

Development of Environmentally Benign Pest Control Agents Based on Piperidine Alkaloid Scaffolds

The potent insecticidal properties of piperidine alkaloids from fire ant venom make them promising candidates for the development of new and environmentally benign pest control agents. nih.govbohrium.com These natural compounds and their synthetic analogs could offer an alternative to conventional synthetic pesticides, which often have detrimental effects on non-target organisms and the environment. The insecticidal activity of piperidine alkaloids has been demonstrated against a variety of insect pests. mdpi.com Furthermore, some piperidine alkaloids from other natural sources have also shown insecticidal properties. fao.orgtandfonline.comnih.gov

Future research and development in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs of cis-2-methyl-6-undecylpiperidine to identify the key structural features responsible for insecticidal activity and to optimize potency and selectivity.

Mode of Action Studies: Determining the specific molecular targets and mechanisms of toxicity in target pests to aid in the development of more effective and species-specific insecticides.

Formulation and Delivery Systems: Developing stable and effective formulations for the application of these alkaloids in agricultural or public health settings, including baits and slow-release technologies. nih.govgoogle.com

Ecotoxicological Evaluation: Thoroughly assessing the environmental fate and non-target effects of these compounds to ensure their safety and sustainability as pest control agents.

The development of pest control agents based on natural product scaffolds like piperidine alkaloids holds the potential to provide more sustainable solutions for managing insect pests.

Q & A

Q. How should researchers address variability in biological activity data for this compound?

  • Methodology : Perform statistical outlier analysis and validate assay reproducibility. Use Bland-Altman plots to compare inter-lab results. For IC50 variability, confirm compound stability and storage conditions .
  • Data : Report mean ± SEM with n ≥ 3 replicates, as in γ-secretase inhibition studies .

Q. Q. What citation practices ensure ethical reporting of cis-2-methyl-6-undecylpiperidine research?

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.